molecular formula C8H10N2O2 B12986090 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B12986090
M. Wt: 166.18 g/mol
InChI Key: BMSKTGBHMCIKDW-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-6-3-2-4-10(6)9-7(5)8(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

BMSKTGBHMCIKDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2N=C1C(=O)O

Origin of Product

United States

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